3-(dimethylamino)-N-(1,2-oxazol-4-yl)benzamide
Description
Properties
IUPAC Name |
3-(dimethylamino)-N-(1,2-oxazol-4-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-15(2)11-5-3-4-9(6-11)12(16)14-10-7-13-17-8-10/h3-8H,1-2H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDCZZPHVYBWOAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)NC2=CON=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(dimethylamino)-N-(1,2-oxazol-4-yl)benzamide typically involves the reaction of a benzamide derivative with a dimethylamino group and an oxazole ring. One common method involves the use of a coupling reaction between a benzoyl chloride derivative and an oxazole derivative in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(dimethylamino)-N-(1,2-oxazol-4-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group or the oxazole ring can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or oxazoles.
Scientific Research Applications
3-(dimethylamino)-N-(1,2-oxazol-4-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(dimethylamino)-N-(1,2-oxazol-4-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The oxazole ring and dimethylamino group play crucial roles in the binding affinity and specificity of the compound. Pathways involved may include inhibition of enzyme activity or interference with signal transduction processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide
- Structural Features: Replaces the oxazole and dimethylamino groups with a 3-methylbenzamide backbone and an N,O-bidentate directing group.
- Synthesis: Synthesized via reaction of 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol, followed by X-ray crystallographic validation .
- Applications: Primarily used in metal-catalyzed C–H bond functionalization due to its directing group.
- Key Difference: The absence of the oxazole ring limits its utility in medicinal chemistry compared to 3-(dimethylamino)-N-(1,2-oxazol-4-yl)benzamide.
N'-(Substituted Benzylidene)-4-(5-Methyl-1H-Benzimidazol-2-yl)Benzohydrazide Derivatives (3a–3b)
- Structural Features : Incorporate a benzimidazole core and hydrazide linkage instead of oxazole.
- Synthesis : Multistep synthesis involving hydrazine hydrate and substituted benzaldehydes .
- Applications : Evaluated for antimicrobial and anticancer activities. The benzimidazole moiety enhances DNA interaction, a feature absent in the target compound.
- Key Difference : The hydrazide group and benzimidazole core confer distinct pharmacokinetic properties, such as improved solubility and target binding, compared to the oxazole-containing target molecule.
3-[(3,5-Dimethyl-1,2-Oxazol-4-yl)Methoxy]-N-(4-Methyl-3-Sulfamoylphenyl)Benzamide
- Structural Features : Shares the 1,2-oxazole ring but includes a sulfamoylphenyl group and additional methyl substituents.
- Molecular Data : Molecular weight 415.464 g/mol; ChemSpider ID 7430368 .
- Key Difference: The sulfamoylphenyl group enhances hydrophilicity and target specificity compared to the dimethylamino group in the target compound.
N-[(2,3-Dihydro-2-Methyl-3-Oxo-1,2,4-Thiadiazol)-5-yl]-4-Methylbenzamide
- Structural Features : Replaces oxazole with a thiadiazole ring, introducing sulfur into the heterocycle.
- Applications: Thiadiazole derivatives are known for antimicrobial and anti-inflammatory activities.
- Key Difference : The thiadiazole ring’s electron-withdrawing nature contrasts with the electron-donating oxazole, altering reactivity and metabolic stability .
Q & A
Q. What interdisciplinary approaches enhance the development of derivatives with tailored biological properties?
- Methodological Answer : Structure-Activity Relationship (SAR) studies integrate synthetic chemistry, molecular docking (e.g., AutoDock), and in vitro screening. Fragment-based drug design (FBDD) identifies pharmacophores, while metabolomics profiles metabolite stability. Collaborative workflows between chemists and biologists ensure target specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
